molecular formula C11H16N2O2 B13148208 5-[3-(Dimethylamino)pyrrolidin-1-yl]furan-2-carbaldehyde

5-[3-(Dimethylamino)pyrrolidin-1-yl]furan-2-carbaldehyde

Cat. No.: B13148208
M. Wt: 208.26 g/mol
InChI Key: SJAPLMJCLAZAQP-UHFFFAOYSA-N
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Description

5-[3-(Dimethylamino)pyrrolidin-1-yl]furan-2-carbaldehyde is a furan-derived aldehyde featuring a pyrrolidine ring substituted at the 3-position with a dimethylamino group (-N(CH₃)₂). The molecular formula is inferred to be C₁₁H₁₇N₂O₂, based on structural analysis. The compound combines the electrophilic aldehyde functionality of furan-2-carbaldehyde with a pyrrolidine scaffold modified to enhance solubility and electronic properties via the dimethylamino group. This structural motif is relevant in medicinal chemistry, particularly for synthesizing bioactive molecules or intermediates for condensation reactions .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

5-[3-(dimethylamino)pyrrolidin-1-yl]furan-2-carbaldehyde

InChI

InChI=1S/C11H16N2O2/c1-12(2)9-5-6-13(7-9)11-4-3-10(8-14)15-11/h3-4,8-9H,5-7H2,1-2H3

InChI Key

SJAPLMJCLAZAQP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCN(C1)C2=CC=C(O2)C=O

Origin of Product

United States

Preparation Methods

Synthesis of Furan Derivatives

Furan derivatives, such as 5-(hydroxymethyl)furan-2-carbaldehyde , can be synthesized through various methods involving the modification of furfural or its derivatives. For instance, 5-(hydroxymethyl)furan-2-carbaldehyde can be prepared by reacting 5-(hydroxymethyl)furfural (HMF) with appropriate reagents under controlled conditions.

Synthesis of Pyrrolidine Derivatives

Pyrrolidine derivatives are often synthesized through reactions involving amines and appropriate electrophiles. The incorporation of a 3-(Dimethylamino)pyrrolidin-1-yl moiety would likely involve nucleophilic substitution or addition reactions.

Coupling Reactions

To combine the furan and pyrrolidine moieties, coupling reactions such as nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions could be employed. However, specific conditions and catalysts would depend on the exact starting materials and desired product.

Data Tables for Related Compounds

Compound Yield Reaction Conditions Operation in Experiment
3,5-Dimethyl-1H-pyrrole-2-carbaldehyde 92% N-Bromosuccinimide, dibenzoyl peroxide in tetrachloromethane, heating/reflux General procedure involving filtration and purification by flash chromatography.
5-(hydroxymethyl)furan-2-carbaldehyde derivatives 50-90% Trifluoromethanesulfonate anhydride, nucleophilic base or non-nucleophilic base with nucleophile Reaction involves stirring at room temperature followed by purification.

Chemical Reactions Analysis

5-[3-(Dimethylamino)pyrrolidin-1-yl]furan-2-carbaldehyde can undergo various chemical reactions, including:

Scientific Research Applications

5-[3-(Dimethylamino)pyrrolidin-1-yl]furan-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[3-(Dimethylamino)pyrrolidin-1-yl]furan-2-carbaldehyde involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors, while the furan and pyrrolidine rings provide structural stability and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-(Pyrrolidin-1-yl)furan-2-carbaldehyde

  • Structure: Differs by lacking the dimethylamino group at the pyrrolidine 3-position.
  • Properties: Reduced polarity compared to the dimethylamino-substituted derivative, leading to lower aqueous solubility.
  • Applications : Used as a precursor in heterocyclic synthesis but may require additional functionalization for pharmacological optimization .

5-[3-(Trifluoromethyl)phenyl]furan-2-carbaldehyde

  • Structure : Features a trifluoromethylphenyl substituent instead of pyrrolidine.
  • Properties: The electron-withdrawing -CF₃ group increases aldehyde electrophilicity, enhancing reactivity in Knoevenagel condensations (e.g., with malononitrile or rhodanine) . Higher lipophilicity (logP ~2.8) compared to the target compound (estimated logP ~1.2), favoring membrane permeability but reducing solubility.
  • Applications : Explored in materials science and agrochemicals due to its robust reactivity .

5-(4-Chloro-3,5-dimethylphenoxymethyl)furan-2-carbaldehyde

  • Structure: Contains a bulky phenoxymethyl group with chloro and methyl substituents.
  • Higher molecular weight (C₁₄H₁₃ClO₃; MW ~264.7) compared to the target compound (MW ~223.3) may limit pharmacokinetic suitability .

N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide Hydrochloride

  • Structure: Shares the dimethylamino group but has a quinoline core instead of furan.
  • The hydrochloride salt enhances water solubility, a strategy applicable to the target compound for drug formulation .

Physicochemical and Reactivity Comparison

Property Target Compound 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde 5-[3-(CF₃)Ph]furan-2-carbaldehyde
Molecular Weight ~223.3 181.2 254.2
logP (Predicted) 1.2 0.8 2.8
Aldehyde Reactivity Moderate (electron-donating) Low High (electron-withdrawing)
Solubility (H₂O) High Moderate Low

Biological Activity

5-[3-(Dimethylamino)pyrrolidin-1-yl]furan-2-carbaldehyde is a compound of growing interest due to its potential biological activities. This article aims to summarize the available research findings on its biological activity, including antibacterial, antifungal, and other pharmacological effects, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C10H13N1O2
  • CAS Number : 1342229-27-9

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various pyrrolidine derivatives, including those similar to this compound. In vitro tests have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (mg/mL)
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0039 - 0.025
Bacillus subtilis4.69 - 22.9
Pseudomonas aeruginosa13.40 - 137.43

These results indicate that compounds related to furan derivatives exhibit promising antibacterial properties, with MIC values suggesting effective inhibition of bacterial growth within a short duration .

Antifungal Activity

In addition to antibacterial effects, compounds similar to this compound have shown antifungal activity against various strains.

Fungal Strain MIC (µM)
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

The antifungal activity indicates that these compounds could be explored further for therapeutic applications in treating fungal infections .

The biological activity of this compound may be attributed to its ability to disrupt cellular processes in microorganisms. The presence of the dimethylamino group enhances its interaction with microbial membranes, potentially leading to increased permeability and subsequent cell death.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by researchers evaluated a series of pyrrolidine derivatives including the target compound against a panel of bacterial and fungal pathogens. The results indicated that modifications in the molecular structure significantly influenced antimicrobial potency, with some derivatives showing enhanced activity compared to standard antibiotics .
  • Pharmacological Evaluation : Another investigation focused on the pharmacological profile of pyrrolidine-based compounds, revealing that those with furan moieties exhibited anti-inflammatory properties alongside antimicrobial effects. This dual action may provide a therapeutic advantage in treating infections accompanied by inflammation .

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